molecular formula C27H32Cl2N2 B13763933 Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride CAS No. 68391-24-2

Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride

Cat. No.: B13763933
CAS No.: 68391-24-2
M. Wt: 455.5 g/mol
InChI Key: BYEFPVHXDRKQAC-UHFFFAOYSA-M
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Description

Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride is a quaternary ammonium salt featuring a conjugated triarylmethane backbone. Its structure includes:

  • A 2,5-cyclohexadien-1-ylidene core substituted with a methylene bridge.
  • 2-chlorophenyl (electron-withdrawing) and 4-(diethylamino)phenyl (electron-donating) groups.
  • An N-ethyl ethanaminium group with a chloride counterion.

Properties

CAS No.

68391-24-2

Molecular Formula

C27H32Cl2N2

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[(2-chlorophenyl)-[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C27H32ClN2.ClH/c1-5-29(6-2)23-17-13-21(14-18-23)27(25-11-9-10-12-26(25)28)22-15-19-24(20-16-22)30(7-3)8-4;/h9-20H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BYEFPVHXDRKQAC-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride typically involves the following key steps:

  • Step 1: Formation of Intermediate Aldehyde
    The initial step involves the preparation of 4-(diethylamino)benzaldehyde, which serves as an electrophilic partner in the subsequent condensation reaction.

  • Step 2: Condensation Reaction
    The core synthetic step is a condensation between 2-chlorophenyl derivatives and 4-(diethylamino)benzaldehyde under controlled conditions to form the methylene-bridged cyclohexadienylidene structure. This reaction is usually carried out in polar solvents such as ethanol or methanol.

  • Step 3: Quaternization and Salt Formation
    The final step involves the introduction of the ethanaminium moiety and chloride counterion, often through quaternization reactions using ethylating agents in the presence of chloride sources to afford the chloride salt form of the compound.

Reaction Conditions

  • Solvents: Ethanol and methanol are commonly employed due to their polarity and ability to dissolve both reactants and catalysts effectively.
  • Catalysts: Acidic catalysts or Lewis acids may be used to facilitate the condensation reaction, promoting the formation of the methylene bridge.
  • Temperature: Reactions are typically conducted under reflux conditions to ensure completion, with temperatures ranging from 60°C to 80°C depending on solvent choice.
  • Reaction Time: The condensation step generally requires several hours (4–12 hours) to reach optimal conversion.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

  • Automated Reactors: Continuous flow reactors allow precise control over reaction parameters such as temperature, mixing, and residence time, improving reproducibility and yield.
  • Optimization: Reaction conditions are fine-tuned to maximize yield and purity, minimizing by-products.
  • Purification: Advanced purification techniques such as chromatographic separation and crystallization are employed to isolate the product with high purity.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Notes
Aldehyde preparation 4-(Diethylamino)benzaldehyde synthesis Ethanol 60–70 2–4 Precursor for condensation
Condensation reaction 2-Chlorophenyl derivative + 4-(diethylamino)benzaldehyde + catalyst Ethanol/Methanol 70–80 4–12 Acidic catalyst, reflux
Quaternization & salt formation Ethylating agent + chloride source Ethanol 50–60 3–6 Formation of ethanaminium chloride salt
Purification Chromatography, crystallization Various Ambient Variable Ensures high purity

Comprehensive Research Findings

Reaction Mechanism Insights

  • The condensation reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the active methylene group of the chlorophenyl derivative, forming a methylene bridge and establishing the cyclohexadienylidene core.
  • Quaternization involves nucleophilic substitution at the nitrogen center, introducing the ethyl group and chloride ion to form the ethanaminium chloride salt.

Yield and Purity Considerations

  • Optimized solvent choice and catalyst loading are critical for maximizing yield, often achieving yields above 80% in laboratory settings.
  • Industrial processes emphasize continuous flow techniques to improve scalability and reproducibility while maintaining purity levels above 95%.

Analytical Characterization

  • Structural confirmation is typically performed using NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
  • Purity assessment relies on chromatographic methods such as HPLC and TLC.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride, ethanedioate (2:1:1)
  • Key Differences: Smaller ammonium group (methanaminium vs. ethanaminium). Dimethylamino substituent (weaker electron-donating effect than diethylamino). Additional ethanedioate counterion.
  • Impact : Reduced lipophilicity and altered solubility compared to the target compound.
Ethanaminium, 2-[(4-chloro-2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methoxy]-N,N,N-trimethyl-2-oxo-, chloride
  • Key Differences :
    • Inden ring core instead of cyclohexadienylidene.
    • Trimethylammonium group and oxo functionality.

Substituent Modifications

2-(4-Chlorophenylthio)triethylamine hydrochloride
  • Key Differences :
    • Thioether linkage instead of methylene bridge.
    • Simpler triethylamine backbone lacking aromatic conjugation.
  • Impact : Lower thermal stability and diminished electronic delocalization.
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride
  • Key Differences: Fluoromethyl and hydroxy substituents. No aromatic system.
  • Impact : Enhanced polarity and reduced π-π stacking interactions.

Functional Group Comparisons

Property Target Compound Methanaminium Analog Inden-Based Compound
Core Structure 2,5-cyclohexadien-1-ylidene Cyclohexadienylidene Inden ring
Electron Donor 4-(diethylamino)phenyl 4-(dimethylamino)phenyl N/A
Electron Acceptor 2-chlorophenyl Phenyl 4-chlorophenyl
Ammonium Group N-ethyl ethanaminium N-methyl methanaminium N,N,N-trimethyl ethanaminium
Counterion Chloride Chloride + ethanedioate Chloride

Biological Activity

Ethanaminium, N-(4-((2-chlorophenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, chloride (CAS: 68391-24-2) is a complex organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C27H32Cl2N2
Molecular Weight 455.5 g/mol
IUPAC Name [4-[(2-chlorophenyl)-[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride
InChI Key BYEFPVHXDRKQAC-UHFFFAOYSA-M

The biological activity of Ethanaminium is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that Ethanaminium exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Ethanaminium's structure suggests it may possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that Ethanaminium may inhibit tumor growth by disrupting cellular signaling pathways associated with cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, Ethanaminium was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating substantial antibacterial activity .
  • Anticancer Research : A recent study evaluated the cytotoxic effects of Ethanaminium on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethanaminium, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
EthanaminiumModerateHigh
2-(4-Chlorophenyl)ethylamineLowModerate
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideLowHigh

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound's synthesis involves multi-step organic reactions, including condensation of substituted phenyl groups and cyclohexadienylidene moieties. Key steps:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
  • Temperature Control : Maintain temperatures between 60–80°C during condensation to avoid side reactions while ensuring complete conversion .
  • Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol for high-purity isolation (>98%) .
  • Yield Optimization : Adjust stoichiometric ratios of diethylamino-phenyl and 2-chlorophenyl precursors to 1:1.2 to account for steric hindrance .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (δ 6.8–7.4 ppm) and diethylamino groups (δ 2.5–3.2 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • HPLC : Utilize reverse-phase C18 columns (UV detection at 255 nm) with acetonitrile/water mobile phase (70:30) to assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+^+] at m/z ~470–475) and compare with theoretical values .

Q. How does the compound's stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Temperature Sensitivity : Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photoisomerization .
  • Solubility Considerations : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid aggregation or salt precipitation .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life parameters .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-diethylamino groups) influence the compound's electronic properties and reactivity in photophysical studies?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing 2-chlorophenyl group reduces the HOMO-LUMO gap, enhancing absorption in visible spectra (λmax ~450–500 nm), while the diethylamino group increases electron density, stabilizing charge-transfer states .
  • Experimental Validation : Perform cyclic voltammetry to measure redox potentials and correlate with DFT-calculated energy levels .
  • Applications : Explore use as a fluorescent probe for bioimaging by conjugating with targeting moieties (e.g., antibodies) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention shifts)?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) to identify conformational changes .
  • Impurity Profiling : Perform LC-MS/MS to detect trace byproducts (e.g., demethylated or oxidized derivatives) .
  • Crystallographic Validation : Obtain single-crystal X-ray data to confirm stereochemistry and rule out structural misassignments .

Q. How can the compound's potential as a pharmacological agent be systematically evaluated in vitro?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs or kinase targets using radioligand displacement (e.g., 3H^3H-labeled competitors) .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 and HepG2 cell lines to establish IC50 values and selectivity indices .
  • Metabolic Stability : Assess hepatic clearance via microsomal incubation (human liver microsomes, NADPH cofactor) and LC-MS quantification .

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